Anxiolytic Activity Is Unique to Ginkgolide A Among All Ginkgolides and Bilobalide
Ginkgolide A (1–2 mg/kg, p.o., daily) produced a statistically significant anxiolytic-like effect in the mouse elevated plus-maze test, with maximal effect observed by the fifth administration [1]. In the same study, ginkgolide B, ginkgolide C, and bilobalide produced no anxiolytic-like effects at any tested dose [1]. Additionally, unlike the full Ginkgo biloba extract (EGb 761), ginkgolide A did not suppress motor activity or induce sedation at anxiolytic doses (up to 20 mg/kg), indicating a favorable side-effect profile relative to both the extract and benzodiazepine comparators [1].
| Evidence Dimension | Anxiolytic-like activity in elevated plus-maze (time spent in open arms) |
|---|---|
| Target Compound Data | Ginkgolide A: significant anxiolytic effect at 1–2 mg/kg p.o. (maximal after 5 daily doses) |
| Comparator Or Baseline | Ginkgolide B, Ginkgolide C, Bilobalide: no anxiolytic-like effects at any dose tested |
| Quantified Difference | Qualitative difference (active vs. inactive); Ginkgolide A is the sole terpenoid constituent responsible for the anxiolytic effect of EGb 761 |
| Conditions | Mouse elevated plus-maze test; 7-day repeated oral administration protocol; compounds tested individually alongside EGb 761 extract |
Why This Matters
For any research program investigating non-sedating anxiolytic mechanisms or screening ginkgo-derived compounds for CNS applications, Ginkgolide A is the only ginkgolide that can serve as a positive control or lead scaffold—procurement of GB, GC, or bilobalide for this indication would yield negative results.
- [1] Kuribara H, Weintraub ST, Yoshihama T, Maruyama Y. An anxiolytic-like effect of Ginkgo biloba extract and its constituent, ginkgolide-A, in mice. J Nat Prod. 2003;66(10):1333–1337. DOI: 10.1021/np030122f. PMID: 14575433. View Source
